
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-2NS) is a brominated phenol derivative with a unique chemical structure. It has been widely used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
科学的研究の応用
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as in the synthesis of 2-N-substituted phenols, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, such as its ability to inhibit cytochrome P450 enzymes. It has also been used in the development of new drugs, such as in the development of anti-cancer agents.
作用機序
The mechanism of action of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is thought to interact with other proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with other proteins, such as those involved in signal transduction pathways.
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which is useful for studying the metabolism of drugs and other compounds. The main limitation of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.
将来の方向性
For 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its use in the synthesis of organic compounds and its potential as an anti-cancer agent may be beneficial. Finally, research into the potential side effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% should be conducted to ensure its safety for use in lab experiments and in the development of new drugs.
合成法
The synthesis of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% involves a multi-step process. The first step involves the reaction of 4-bromophenol with sodium sulfamate in the presence of sodium hydroxide to form 4-bromo-2-N-sulfamoylphenol. This is followed by the reaction of 4-bromo-2-N-sulfamoylphenol with dimethyl sulfate to form 3-bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. The final product is then purified using column chromatography.
特性
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUQIKFIELYSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


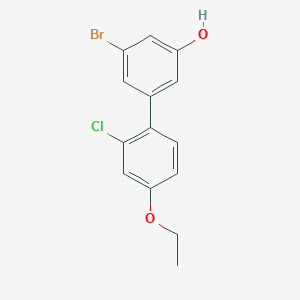

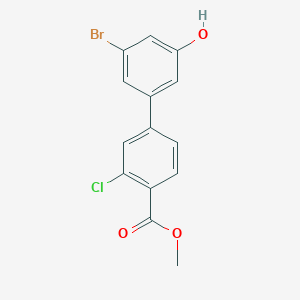
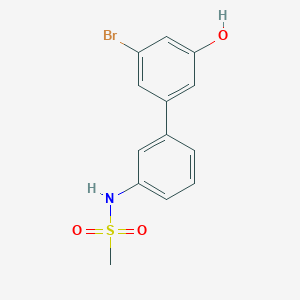
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

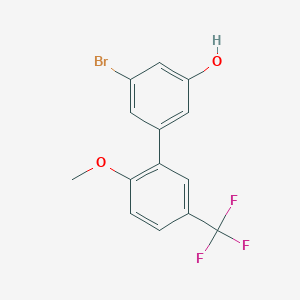
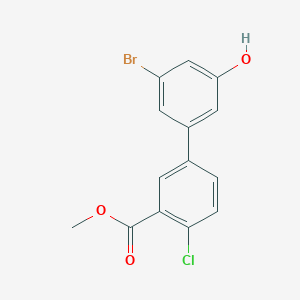
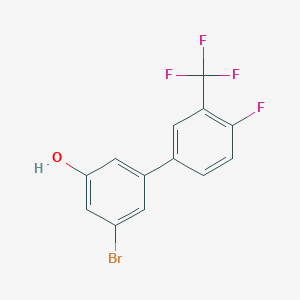
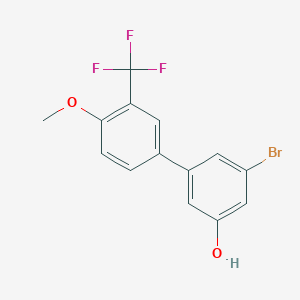

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
